Platynecine 7,9-phenylacetate diester
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Overview
Description
Platynecine 7,9-phenylacetate diester is a chemical compound belonging to the class of pyrrolizidine alkaloids. These alkaloids are naturally occurring secondary metabolites found in certain plant families, such as Asteraceae, Boraginaceae, Fabaceae, and Orchidaceae . Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, including hepatotoxicity and genotoxicity .
Preparation Methods
The synthesis of Platynecine 7,9-phenylacetate diester involves the esterification of platynecine with phenylacetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Platynecine 7,9-phenylacetate diester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Platynecine 7,9-phenylacetate diester has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: Researchers investigate its effects on cellular processes and its potential as a natural insecticide.
Medicine: Studies focus on its hepatotoxic and genotoxic properties, aiming to understand its impact on human health and develop potential therapeutic interventions.
Industry: It is explored for its potential use in the synthesis of complex organic molecules and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of Platynecine 7,9-phenylacetate diester involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular macromolecules, leading to cellular damage and toxicity. The primary molecular targets include liver enzymes and DNA, which are involved in the pathways of hepatotoxicity and genotoxicity .
Comparison with Similar Compounds
Platynecine 7,9-phenylacetate diester can be compared with other pyrrolizidine alkaloids such as retronecine, heliotridine, and otonecine. While all these compounds share a common necine base structure, they differ in their necic acid components and specific functional groups. This compound is unique due to its specific esterification with phenylacetic acid, which influences its chemical reactivity and biological activity .
Similar compounds include:
Retronecine: Known for its hepatotoxicity and presence in various plant species.
Heliotridine: Exhibits similar toxicological properties but differs in its necic acid structure.
Otonecine: Another pyrrolizidine alkaloid with distinct structural features and biological effects.
Properties
CAS No. |
56576-95-5 |
---|---|
Molecular Formula |
C24H27NO4 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-(2-phenylacetyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-phenylacetate |
InChI |
InChI=1S/C24H27NO4/c26-22(15-18-7-3-1-4-8-18)28-17-20-11-13-25-14-12-21(24(20)25)29-23(27)16-19-9-5-2-6-10-19/h1-10,20-21,24H,11-17H2/t20-,21-,24-/m1/s1 |
InChI Key |
ASOLKEKLKBMHPH-PQNGQFLHSA-N |
Isomeric SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN2CCC(C2C1COC(=O)CC3=CC=CC=C3)OC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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